molecular formula C10H8BrNO B6294434 5-(4-Bromo-3-methylphenyl)-1,3-oxazole CAS No. 2005680-14-6

5-(4-Bromo-3-methylphenyl)-1,3-oxazole

Cat. No. B6294434
CAS RN: 2005680-14-6
M. Wt: 238.08 g/mol
InChI Key: GIIWIAUKFBOCBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, “(4-bromo-3-(3-methylimidazolemethyl)phenyl)tris(4-bromophenyl)methane (iTBPM)” was synthesized using “Compound 3” and “N-methylimidazole” dissolved in CH2Cl2 .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For example, the molecular formula of “(4-Bromo-3-methylphenyl)methanol” is C8H9BrO , and that of “(4-Bromo-3-methylphenyl)(morpholino)methanone” is C12H14BrNO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various factors. For instance, “4-Bromo-3-methylphenyl isocyanate” has a refractive index of 1.584, a boiling point of 245 °C, and a density of 1.507 g/mL at 25 °C .

Safety and Hazards

The safety and hazards of a compound depend on its properties. For example, “4-Bromo-3-methylphenyl isocyanate” should be handled with care to avoid skin and eye contact, and inhalation . It’s important to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

5-(4-bromo-3-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-4-8(2-3-9(7)11)10-5-12-6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIWIAUKFBOCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromo-3-methylphenyl)-1,3-oxazole

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